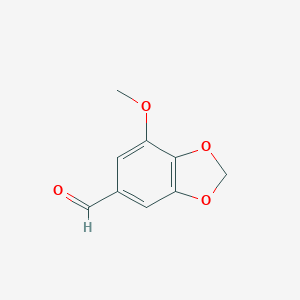

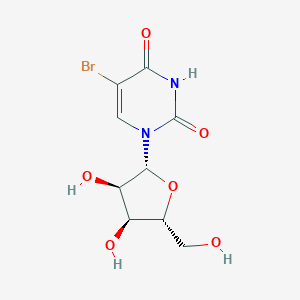

![molecular formula C29H37NO2 B041474 Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- CAS No. 156755-37-2](/img/structure/B41474.png)

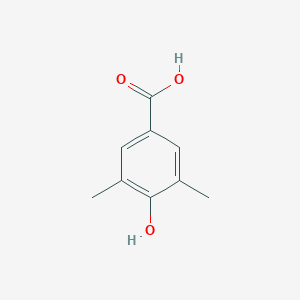

Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-

描述

"Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-" is a complex organic compound that has been studied for various chemical and physical properties. This compound is part of a broader class of organic molecules that exhibit interesting characteristics due to their unique molecular structures.

Synthesis Analysis

The synthesis of complex organic molecules like "Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-" often involves multiple steps, including the formation of key intermediate compounds. For instance, a general approach to synthesizing related compounds involves starting from simpler benzene derivatives, followed by sequential reactions that introduce the desired functional groups (Akbaba et al., 2010).

科研应用

Synthesis and Application in Polyimides

Researchers Wright et al. (2005) synthesized hydroxymethyl-functionalized polyimides using monomers derived from benzenemethanol, specifically 3,X-bis(4-aminophenoxy)benzenemethanol. These polyimides showed potential for modification with organic dyes, suggesting applications in material science, particularly in high-temperature polymers with integrated dye properties (Wright et al., 2005).

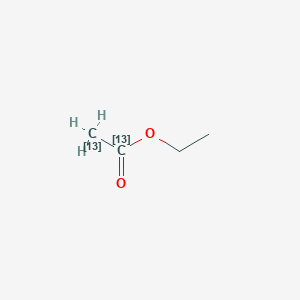

Cationic Polymerization

Dittmer, Pask, and Nuyken (1992) explored the interaction of 1,4-Bis(1-methoxy-1-methylethyl)benzene with BCl3 in CH2Cl2, a study relevant to the field of cationic polymerizations. This research contributes to understanding the mechanisms and potential applications of benzenemethanol derivatives in polymer synthesis (Dittmer, Pask, & Nuyken, 1992).

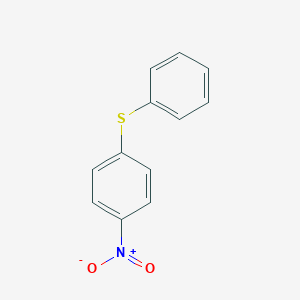

Intervalence Charge-Transfer in Mixed-Valence Species

Barlow et al. (2005) investigated intervalence charge-transfer in mixed-valence monocations of bis(triarylamines) linked with various bridges, including those derived from benzenemethanol. This study is important for understanding electron transfer processes in organic materials, which could have implications for organic electronics (Barlow et al., 2005).

Photophysical Behavior in Thia-Aza Macrocycles

Singh and Kumar (2007) synthesized thia-aza macrocycles using derivatives of bis(bromomethyl)benzene, including studies on their photophysical behavior. This research indicates potential applications in the development of new fluorescent materials and sensors (Singh & Kumar, 2007).

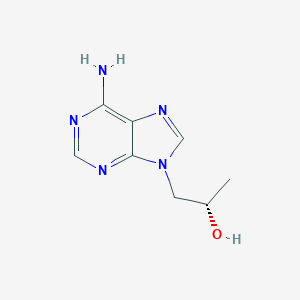

Application in Mannich Base Synthesis

Jurd (1984) described the synthesis of Mannich bases from benzylphenols, specifically using 2,4-bis(1,1-dimethylethyl)-6-[(4-methoxyphenyl)methyl]phenol. These findings are significant for the development of bioactive compounds and the study of their properties (Jurd, 1984).

Application in Catalysis

Imamoto et al. (2012) developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research contributes to the field of asymmetric catalysis, a crucial area in synthetic chemistry (Imamoto et al., 2012).

Safety And Hazards

性质

IUPAC Name |

[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO2/c1-22(2)30(23(3)4)18-17-27(26-13-9-6-10-14-26)28-19-25(20-31)15-16-29(28)32-21-24-11-7-5-8-12-24/h5-16,19,22-23,27,31H,17-18,20-21H2,1-4H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKBRMPULOEHLO-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OCC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OCC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- | |

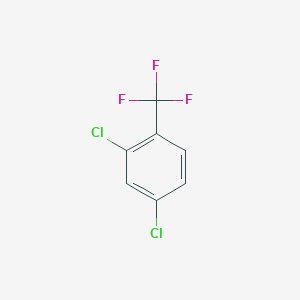

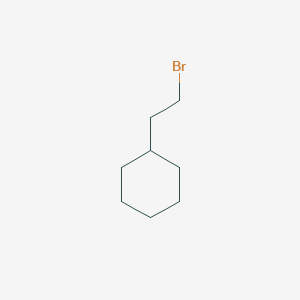

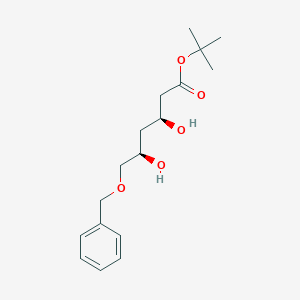

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。